molecular formula C23H17ClN2O3S B2472812 4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone CAS No. 339105-61-2

4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone

Cat. No.: B2472812
CAS No.: 339105-61-2
M. Wt: 436.91
InChI Key: KUQSNVLTFLCDIW-UHFFFAOYSA-N
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Description

4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone is a complex organic compound that belongs to the class of sulfones. Sulfones are known for their versatility in organic synthesis and their applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the sulfone group, and the attachment of the chlorophenyl and methylphenoxy groups. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to sulfoxides or sulfones using strong oxidizing agents.

    Reduction: Reduction of the sulfone group can yield sulfides or thiols under reducing conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone involves its interaction with specific molecular targets. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone: shares similarities with other sulfone-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-6-(4-methylphenoxy)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3S/c1-16-7-11-19(12-8-16)29-21-15-22(26-23(25-21)17-5-3-2-4-6-17)30(27,28)20-13-9-18(24)10-14-20/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQSNVLTFLCDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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